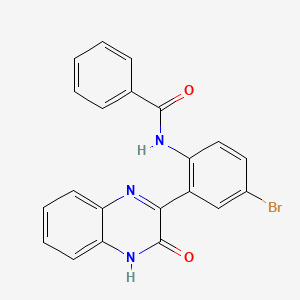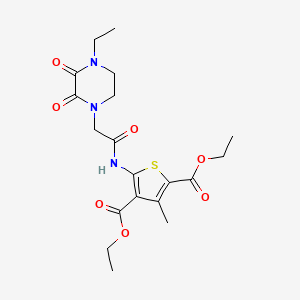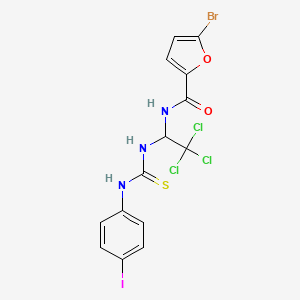![molecular formula C23H24N2O2 B2728228 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 331235-99-5](/img/structure/B2728228.png)
1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol” is an organic compound that contains a carbazole unit, an ethoxyphenyl group, and a propanol group. Carbazoles are a class of organic compounds that are known for their high thermal stability and photoconductivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a carbazole unit, an ethoxyphenyl group, and a propanol group. The carbazole unit is a tricyclic structure consisting of two benzene rings fused onto a five-membered nitrogen-containing ring .Applications De Recherche Scientifique
Antifungal and Antibacterial Agents
Carbazole derivatives have been explored for their potential as antifungal and antibacterial agents. For instance, the design and synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have demonstrated potent antifungal activity against various pathogenic fungal strains, showcasing the versatility of carbazole-based compounds in developing new antifungal agents. This highlights the compound's role in contributing to the creation of molecules with significant antifungal and antibacterial properties (Rad et al., 2016).
Pharmaceutical Profiles and Drug Synthesis
Carvedilol, a molecule closely related to the compound , serves as a β1-, β2-, and α1-adrenoreceptor blocker with antioxidant and antiproliferative effects. The profile of Carvedilol, including its synthesis and pharmacokinetics, underscores the importance of carbazole derivatives in the pharmaceutical industry, particularly in the treatment of cardiovascular diseases (Beattie et al., 2013).
Radical Scavenging Activity
Carbazole derivatives have been synthesized and evaluated for their radical scavenging activity. The incorporation of carbazole with different aminophenols leads to compounds that exhibit significant antioxidant properties. This application is critical in the context of developing therapeutic agents that can mitigate oxidative stress-related diseases (Naik et al., 2010).
Neurogenesis
Certain carbazole derivatives have been identified to promote neurogenesis, indicating the potential therapeutic application of these compounds in neurological disorders. The ability to induce final cell division in neural stem cells suggests that carbazole-based molecules could contribute to neuroregenerative medicine, offering avenues for treating conditions like neurodegeneration (Shin et al., 2015).
Corrosion Inhibition
In the field of materials science, carbazole derivatives have been synthesized as corrosion inhibitors, demonstrating the compound's versatility not only in biological applications but also in protecting metals against corrosion. This reflects the broad utility of carbazole-based compounds beyond pharmaceuticals, encompassing applications in industrial materials (Srivastava et al., 2017).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its specific properties and potential applications. Carbazole-based compounds are of significant interest in the field of organic electronics, so it’s possible that future research could explore the use of this compound in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) .
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(4-ethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-19-13-11-17(12-14-19)24-15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,24,26H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPDXRINZALQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)


![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)
